2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a multi-step process. One common method includes the initial formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the tert-butyl and methyl groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound is unique due to its specific stereochemistry and functional groups.
This compound analogs: These compounds have similar structures but may differ in the position or type of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both tert-butyl and methyl groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10+/m1/s1 |
InChI Key |
AMWOORGVXJGKLE-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC |
Origin of Product |
United States |
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